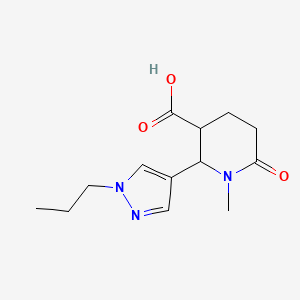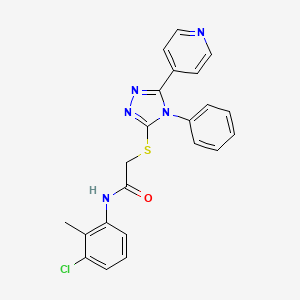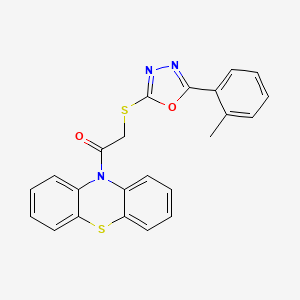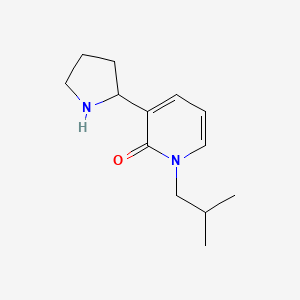
1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with isobutyl and pyrrolidine groups under specific conditions. Common reagents used in the synthesis may include:
- Pyridine derivatives
- Isobutyl bromide or chloride
- Pyrrolidine
- Catalysts such as palladium or copper
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
- Continuous flow reactors
- High-pressure and high-temperature conditions
- Advanced purification techniques such as chromatography
化学反応の分析
Types of Reactions
1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine, alkyl halides
Major Products Formed
- N-oxides
- Reduced pyridine derivatives
- Halogenated or alkylated products
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include:
- Inhibition or activation of specific enzymes
- Modulation of receptor activity
- Interference with cellular signaling pathways
類似化合物との比較
Similar Compounds
- 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one
- This compound analogs
- Other pyridine derivatives with similar substituents
Uniqueness
This compound is unique due to its specific combination of isobutyl and pyrrolidine groups attached to the pyridine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-(2-methylpropyl)-3-pyrrolidin-2-ylpyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-10(2)9-15-8-4-5-11(13(15)16)12-6-3-7-14-12/h4-5,8,10,12,14H,3,6-7,9H2,1-2H3 |
InChIキー |
JNQPYADPOGVZOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=CC=C(C1=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



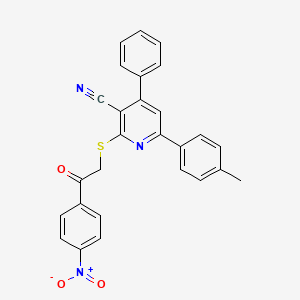

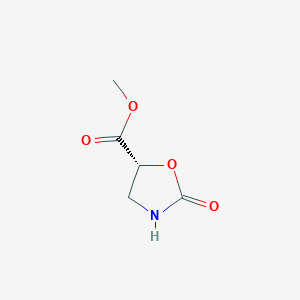
![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)

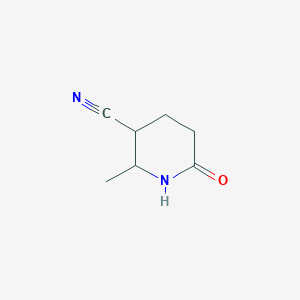
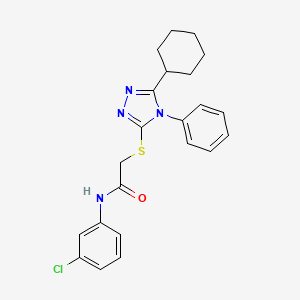

![2-Methylthiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B11773274.png)
